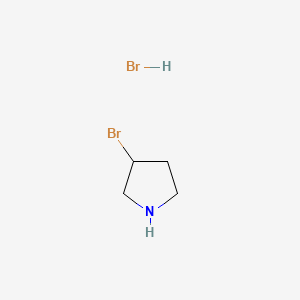

3-Bromopyrrolidine hydrobromide

Description

Significance of Pyrrolidine (B122466) Scaffolds in Chemical Science

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of chemical science, particularly in the realm of drug discovery and natural product synthesis. chemrxiv.org This scaffold's significance is underscored by its presence in a vast number of FDA-approved drugs and biologically active natural products.

The utility of the pyrrolidine scaffold can be attributed to several key structural features:

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation. This three-dimensional structure is advantageous for exploring pharmacophore space and achieving specific interactions with biological targets.

Stereochemistry: The pyrrolidine ring often contains multiple stereocenters, allowing for the generation of a diverse array of stereoisomers. The spatial orientation of substituents on the ring can dramatically influence a molecule's biological activity and selectivity.

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This influences the molecule's solubility, lipophilicity, and ability to interact with biological macromolecules.

The pyrrolidine motif is a recurring structural element in a wide range of biologically active molecules, demonstrating its versatility across different therapeutic areas.

Table 1: Examples of Therapeutic Areas with Pyrrolidine-Containing Drugs

| Therapeutic Area | Example Drug Class |

|---|---|

| Antihypertensives | ACE Inhibitors (e.g., Captopril, Enalapril) |

| Antivirals | Neuraminidase Inhibitors |

| Antipsychotics | Atypical Antipsychotics |

| Antibiotics | Lincosamides (e.g., Clindamycin) |

Overview of Halogenated Pyrrolidine Derivatives in Synthetic Strategies

Halogenated organic compounds are fundamental building blocks in synthetic chemistry, and halogenated pyrrolidine derivatives are no exception. The introduction of a halogen atom, such as bromine, onto the pyrrolidine scaffold significantly enhances its synthetic utility. 3-Bromopyrrolidine (B3030761) hydrobromide serves as a prime example of a versatile intermediate in the synthesis of more complex molecules.

The bromine atom at the 3-position of the pyrrolidine ring is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, leading to the creation of diverse libraries of 3-substituted pyrrolidines. These derivatives are of significant interest in medicinal chemistry, as the substituent at the 3-position can be tailored to optimize binding to a specific biological target. For instance, the synthesis of 3-aryl pyrrolidines, a class of compounds with diverse biological activities, can be achieved using precursors like 3-bromopyrrolidine. Research has also indicated that in some cases, halogen-substituted pyrrolidines themselves exhibit enhanced biological activity.

The hydrobromide salt form of 3-bromopyrrolidine enhances its stability and handling characteristics, making it a convenient reagent for use in a variety of reaction conditions.

Historical Context of 3-Bromopyrrolidine Hydrobromide Research Development

Early synthetic efforts often focused on the construction of the pyrrolidine ring from acyclic precursors. Over time, methods for the direct functionalization of the pre-formed pyrrolidine scaffold have become more sophisticated. The preparation of halogenated pyrrolidines, including 3-bromopyrrolidine, likely emerged from the need for versatile intermediates for the synthesis of complex alkaloids and other natural products containing the pyrrolidine motif.

Key developments that have paved the way for the synthesis and application of this compound include:

Development of Brominating Agents: The availability of a variety of brominating agents has allowed for the regioselective introduction of bromine onto the pyrrolidine ring.

Protecting Group Chemistry: The use of protecting groups for the pyrrolidine nitrogen has been crucial for controlling the reactivity of the molecule during synthetic transformations. The development of the Boc (tert-butyloxycarbonyl) protecting group, for example, has been instrumental in the synthesis of N-protected 3-bromopyrrolidine.

Stereoselective Synthesis: Advances in asymmetric synthesis have enabled the preparation of enantiomerically pure 3-bromopyrrolidine derivatives, which are essential for the development of chiral drugs.

More recent synthetic routes to 3-substituted pyrrolidines often start from readily available chiral precursors such as (S)-1-Benzyl-3-pyrrolidinol. guidechem.comsigmaaldrich.com Another historical approach to related structures involves the use of mucobromic acid, which can be derived from furfural. orgsyn.orgorgsyn.orgnih.gov These developments in synthetic chemistry have made this compound and its derivatives more accessible to researchers, fueling their exploration in various fields of chemical science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromopyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN.BrH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDJSWROXIUGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735291 | |

| Record name | 3-Bromopyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262769-75-4 | |

| Record name | 3-Bromopyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1262769-75-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromopyrrolidine Hydrobromide

Novel Synthetic Routes and Strategies

The development of innovative synthetic routes is paramount for improving efficiency, reducing costs, and accessing a diverse range of substituted pyrrolidines.

Recent advancements have moved beyond traditional starting materials, exploring novel precursors to construct the pyrrolidine (B122466) skeleton. One notable approach involves the use of homoallylic sulfonamides. These precursors undergo an intramolecular oxidative bromocyclization induced by hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), in the presence of potassium bromide, to yield 2-substituted-4-bromopyrrolidines. arkat-usa.orgumich.edu This method offers a mild and highly selective pathway to functionalized pyrrolidine rings.

Another innovative strategy utilizes acyclic precursors that undergo cyclization to form the pyrrolidine ring. mdpi.com For instance, the enantioselective synthesis of Anisomycin, a pyrrolidine-containing antibiotic, involves the cyclization of an alcohol precursor using sodium hydride in dimethylformamide (DMF) to create the Boc-protected pyrrolidine ring. mdpi.com This highlights the potential of designing acyclic precursors that can be efficiently cyclized to produce complex pyrrolidine derivatives.

The use of N-protected proline and 4-hydroxyproline (B1632879) derivatives also serves as a foundational strategy for synthesizing a variety of pyrrolidine-containing drugs. mdpi.com These readily available chiral precursors can be transformed through a series of reactions, including reduction and condensation, to yield complex molecules. mdpi.com For example, (S)-prolinol, derived from the reduction of proline, is a key starting material for numerous pharmaceuticals. mdpi.com

| Precursor Type | Reaction | Resulting Product | Key Advantages |

| Homoallylic sulfonamides | Intramolecular oxidative bromocyclization with DIB/KBr | 2-Substituted-4-bromopyrrolidines | Mild conditions, high selectivity arkat-usa.orgumich.edu |

| Acyclic alcohols | Base-mediated cyclization (e.g., NaH in DMF) | Boc-protected pyrrolidines | Access to complex, enantiomerically pure pyrrolidines mdpi.com |

| Proline/4-Hydroxyproline | Reduction, condensation, and further modifications | Diverse pyrrolidine-containing drugs | Readily available chiral pool starting materials mdpi.com |

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. 20.210.105 These approaches focus on using safer solvents, reducing waste, and improving energy efficiency. 20.210.105rasayanjournal.co.in In the context of pyrrolidine synthesis, several green strategies have emerged.

One-pot, multi-component cascade reactions represent a significant advancement in green chemistry. rasayanjournal.co.inmdpi.com These reactions combine multiple synthetic steps into a single operation without isolating intermediates, which saves time, reduces solvent use, and minimizes waste. mdpi.comwikipedia.org For example, the synthesis of spirooxindole–pyrrolidine heterocyclic hybrids has been achieved through a one-pot, three-component cascade reaction using an ionic liquid, [bmim]Br, as both a catalyst and a reaction medium. mdpi.com

The use of environmentally benign catalysts and reaction conditions is another cornerstone of green synthesis. kaskaden-reaktionen.de For instance, the development of cascade reactions that combine mild and highly selective processes like photo-, electro-, organo-, and biocatalysis is a key area of research. kaskaden-reaktionen.de Furthermore, performing reactions under solvent-free conditions or in greener solvents like ionic liquids can significantly reduce the environmental footprint of a synthetic process. rasayanjournal.co.in

Domino reactions, also known as cascade or tandem reactions, are powerful tools for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. wikipedia.orgnih.gov These reactions involve a series of consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org

A notable example is the use of 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes to form the pyrrolidine ring. mdpi.comrsc.org This method allows for the regio- and stereoselective synthesis of highly functionalized pyrrolidines. mdpi.com Domino processes can also involve the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) followed by a series of transformations including carboxylic acid formation, decarboxylation, and oxidation to yield pyrrolidin-2-ones. rsc.org

Catalytic radical domino reactions have also been employed to access substituted pyrrolidines. nih.gov For instance, a radical generated from a precursor can undergo a rapid 5-exo-trig cyclization to form a pyrrolidine radical, which can then be further functionalized. nih.gov These cascade reactions offer high atom economy and can lead to a significant increase in molecular complexity in a single step. 20.210.105wikipedia.org

Bromination Techniques and Selectivity Control

The introduction of a bromine atom at a specific position within the pyrrolidine ring is a critical step in the synthesis of 3-bromopyrrolidine (B3030761) hydrobromide and its derivatives. Controlling the regioselectivity and stereoselectivity of this bromination is a key challenge.

Achieving regioselectivity in the bromination of pyrrolidine precursors often depends on the directing effects of substituents on the pyrrole (B145914) or pyrrolidine ring. acs.org For instance, electrophilic bromination of pyrroles with carbonyl substituents at the C-2 position typically yields a mixture of 4- and 5-brominated products, with the 4-bromo isomer often being favored. acs.org However, by using a mild brominating agent like tetrabutylammonium (B224687) tribromide (TBABr₃), the regioselectivity can be shifted to favor the 5-brominated product, particularly with pyrrole-2-carboxamide substrates. acs.org

In another approach, the bromination of acylated pyrroles can be controlled by the nature of the acyl group. acs.org Electron-withdrawing groups generally direct bromination to the C-4 position, while electron-donating groups favor C-5 substitution. acs.org

The hydrobromination of alkenes to form brominated alkanes can also be controlled with high regioselectivity. The use of transition metal catalysts like iron(II) and copper(I) in combination with TMSBr and oxygen can lead to either Markovnikov or anti-Markovnikov addition of HBr to an alkene, providing a versatile method for introducing bromine with precise regiochemical control. conicet.gov.aracs.org

| Substrate | Brominating Agent/Conditions | Major Product | Key Factor for Selectivity |

| Pyrrole-2-carboxamides | Tetrabutylammonium tribromide (TBABr₃) | 5-Bromopyrrole-2-carboxamide | Mild brominating agent acs.org |

| C-2 Acylated Pyrroles | Standard brominating conditions | 4-Brominated pyrrole | Directing effect of electron-withdrawing group acs.org |

| Alkenes | FeBr₂/TMSBr | Markovnikov hydrobromination product | Catalyst choice acs.org |

| Alkenes | Cu(I)/TMSBr/O₂ | Anti-Markovnikov hydrobromination product | Catalyst and radical pathway conicet.gov.aracs.org |

The development of enantioselective bromination methods is crucial for the synthesis of chiral pyrrolidine derivatives. nus.edu.sg Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in bromination reactions. rsc.org

One approach utilizes chiral aminocatalysts to mediate the α-bromination of aldehydes with N-bromosuccinimide (NBS). nih.gov While early methods faced challenges with catalyst deactivation and low enantioselectivity, recent developments have overcome these issues by using specific catalysts and optimizing reaction conditions. nih.gov For example, the use of non-commercially available pyrrolidine-based catalysts with bulky substituents has shown excellent yields and enantioselectivities. nih.gov

Another strategy involves the use of chiral catalysts to control the stereochemical outcome of bromocyclization reactions. mdpi.com For instance, the bromocyclization of homoallylic nosylamides using N-bromopyrrolidin-2-one (NBP) in the presence of a chiral catalyst can produce 2,3-trans-disubstituted 3-bromopyrrolidine derivatives with good enantioselectivity. mdpi.compreprints.org The stereoselectivity is attributed to repulsive interactions between the catalyst and the substrate in the transition state. mdpi.com The development of amino-thiocarbamate catalysts has also enabled highly enantioselective bromoaminocyclization and bromolactonization reactions. nus.edu.sg

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of 3-bromopyrrolidine hydrobromide and related compounds can be significantly improved by optimizing various reaction parameters. While specific optimization studies for this compound are not extensively detailed in the provided results, the principles of reaction optimization can be illustrated by examining the synthesis of a related pyrrolidine derivative. For instance, in the synthesis of multifunctionalized pyrrolo[2,3,4-kl]acridine derivatives, researchers systematically varied the catalyst amount, reaction temperature, and reaction time to maximize the product yield. researchgate.net

The synthesis of 1-substituted-3-bromopyrrolidines has been achieved by reacting a 1-substituted-Δ³-pyrroline with a concentrated aqueous solution of a hydrogen halide at temperatures exceeding 100°C. A preferred method utilizes a supersaturated hydrobromic acid solution, containing approximately 60% hydrogen bromide, and involves heating the reaction mixture to 120-125°C for 24 hours.

| Parameter | Condition | Yield (%) | Remarks |

|---|---|---|---|

| Catalyst Amount (SSA) | 0.01 g | Lower Yield | Insufficient catalyst amount. researchgate.net |

| 0.02 g | 91 | Optimal catalyst amount. researchgate.net | |

| >0.02 g | No Improvement | Increasing catalyst amount does not enhance the yield. researchgate.net | |

| Temperature | 90 °C | 71 | Reaction temperature significantly impacts the yield. researchgate.net |

| 100 °C | 85 | ||

| 110 °C | 91 | ||

| 120 °C | 87 | ||

| Reaction Time | 8 min | Lower Yield | Prolonging the reaction time beyond the optimum does not improve the yield. researchgate.net |

| 12 min | 91 | ||

| >12 min | No Improvement |

Synthesis of Substituted this compound Derivatives

The functionalization of the 3-bromopyrrolidine scaffold is crucial for the development of new chemical entities. This can be achieved by introducing substituents at the pyrrolidine ring or at the nitrogen atom.

Strategies for Functionalization at the Pyrrolidine Ring

Several strategies have been developed to introduce functional groups onto the pyrrolidine ring of 3-bromopyrrolidine. These methods often exploit the reactivity of the carbon-bromine bond or involve the synthesis of the ring with the desired substituents already in place.

One notable approach is the synthesis of 2,3-trans-disubstituted 3-bromopyrrolidine derivatives. This has been accomplished through the cyclization of homoallylic nosylamides with N-bromopyrrolidin-2-one in the presence of a catalyst, proceeding in a 5-endo mode to give the products in excellent yield and good enantioselectivity. mdpi.com The bromine atom at the 3-position can also undergo nucleophilic substitution. For instance, in N-Boc-3-bromo-4-hydroxy-pyrrolidine, the bromine can be displaced by amines, such as benzylamine, in polar aprotic solvents like DMF at elevated temperatures to yield 3-amino derivatives.

Another strategy involves the conversion of the 3-bromo group into other functionalities. For example, 3-bromopyrrolidine can be converted to a 3-boron derivative through a copper-catalyzed reaction. researchgate.net This opens up possibilities for further functionalization via cross-coupling reactions.

| Strategy | Reactants/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Bromocyclization | Homoallylic nosylamides, N-bromopyrrolidin-2-one, catalyst | 2,3-trans-disubstituted 3-bromopyrrolidines | Excellent yield and good enantioselectivity. | mdpi.com |

| Nucleophilic Substitution | N-Boc-3-bromo-4-hydroxy-pyrrolidine, Benzylamine, K₂CO₃, DMF | 3-Amino-N-Boc-4-hydroxy-pyrrolidine | Displacement of the bromine atom by an amine. | |

| Borylation | 3-Bromopyrrolidine | 3-Borylated pyrrolidine | Copper-catalyzed reaction. | researchgate.net |

Synthesis of N-Substituted 3-Bromopyrrolidine Derivatives

The nitrogen atom of the pyrrolidine ring is a common site for introducing a wide variety of substituents, leading to a diverse range of N-substituted 3-bromopyrrolidine derivatives. These substitutions can significantly alter the chemical and physical properties of the parent compound.

N-Alkylation: A general method for the preparation of 1-alkyl-3-bromopyrrolidines involves the reaction of a 1-alkyl-Δ³-pyrroline with hydrobromic acid. For example, 1-methyl-3-bromopyrrolidine can be synthesized by heating 1-methyl-Δ³-pyrroline hydrobromide in a 60% hydrogen bromide solution. Similarly, 1-benzyl-3-bromopyrrolidine (B1283440) is prepared by reacting 1-benzyl-Δ³-pyrroline with 48% hydrobromic acid. N-alkylation can also be achieved using alkyl halides. For instance, (S)-3-bromoethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has been used to alkylate purine (B94841) derivatives. nih.gov

N-Acylation: The nitrogen of 3-bromopyrrolidine can be acylated to form amides. A patent describes the preparation of (R)-(1'-benzyl-3-bromo-[1,3']bipyrrolidinyl-2-one) through the reaction of (R)-1-(phenylmethyl)-3-pyrrolidinamine with 2,4-dibromobutyrylbromide, followed by cyclization. google.com

N-Sulfonylation: N-substituted sulfonamides can be prepared from 3-bromopyrrolidine derivatives. For example, (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate reacts with chlorosulfonyl isocyanate to form an N-substituted sulfonamide with high stereoselectivity.

| Substitution Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | 1-Methyl-Δ³-pyrroline hydrobromide | 60% Hydrogen bromide solution | 1-Methyl-3-bromopyrrolidine | |

| N-Alkylation | 1-Benzyl-Δ³-pyrroline | 48% Hydrobromic acid | 1-Benzyl-3-bromopyrrolidine | |

| N-Alkylation | Purine derivative | (S)-3-Bromoethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | N-alkylated purine | nih.gov |

| N-Acylation | (R)-1-(Phenylmethyl)-3-pyrrolidinamine | 2,4-Dibromobutyrylbromide, NaOH | (R)-(1'-Benzyl-3-bromo-[1,3']bipyrrolidinyl-2-one) | google.com |

| N-Sulfonylation | (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate | Chlorosulfonyl isocyanate | N-Sulfonylated 3-bromopyrrolidine derivative |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Bromination Mechanisms in Pyrrolidine (B122466) Systems

The introduction of a bromine atom onto a pyrrolidine ring can be achieved through various methods, with the specific mechanism being highly dependent on the starting material and reaction conditions.

A common approach involves the bromination of a hydroxyl-substituted pyrrolidine, such as 3-hydroxy-1-methylpyrrolidine, using a brominating agent like phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group is first converted into a better leaving group by the phosphorus tribromide, which is then displaced by a bromide ion. The use of a non-polar solvent like normal hexane (B92381) can be advantageous in these reactions, as it enhances the solubility of the reagents while minimizing side reactions.

The bromination of aryl-substituted pyrrolidines has also been investigated. For instance, the bromination of 1-methyl-2-phenylpyrrolidine (B1208226) in hot aqueous hydrobromic acid yields a dibromoticonine analogue as the sole product. psu.edu However, changing the solvent to aqueous acetic acid leads to the formation of a dibromocotinine analogue. psu.edu These findings highlight the significant influence of the reaction medium on the bromination pathway and product distribution.

Furthermore, studies on the bromination of 1-methyl 2-alkyl (methyl, isopropyl, cyclohexyl, and benzyl) pyrrolidines have shown the formation of complex mixtures of products, indicating that the nature of the substituent on the pyrrolidine ring plays a crucial role in directing the course of the reaction. psu.edu

Recent advancements in organocatalysis have led to the development of asymmetric halocyclization reactions. For example, the bromoaminocyclization of trans-1,2-disubstituted olefinic amides can generate 2-substituted 3-bromopyrrolidines with moderate to high enantiomeric excess. clockss.org These reactions are often catalyzed by chiral organic molecules, such as biscinchona alkaloids or amino thioureas, which activate the bromine source and control the stereochemistry of the addition. clockss.orgrsc.org The proposed mechanism for some of these catalyzed reactions involves a dual activation mode where the catalyst acts as both a Lewis base to activate the bromine and an acid to interact with the nucleophile. rsc.org

The table below summarizes key aspects of different bromination methods for pyrrolidine systems.

| Starting Material | Brominating Agent | Catalyst/Solvent | Key Mechanistic Feature | Product(s) |

| 3-hydroxy-1-methylpyrrolidine | PBr₃ | Normal hexane | Nucleophilic substitution | 3-bromo-1-methylpyrrolidine |

| 1-methyl-2-phenylpyrrolidine | Bromine | Hot aqueous hydrobromic acid | Electrophilic aromatic substitution and subsequent reactions | Dibromoticonine analogue |

| 1-methyl-2-phenylpyrrolidine | Bromine | Aqueous acetic acid | Electrophilic aromatic substitution and subsequent reactions | Dibromocotinine analogue |

| trans-1,2-disubstituted olefinic amides | N-bromophthalimide (NBP) | Chiral amino thiourea (B124793) | Asymmetric bromoaminocyclization | Enantioenriched 2-substituted 3-bromopyrrolidines |

Nucleophilic Substitution Pathways Involving the Bromine Moiety

The bromine atom in 3-bromopyrrolidine (B3030761) serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions . These reactions are fundamental to the synthetic utility of 3-bromopyrrolidine, allowing for the introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring.

The mechanism of nucleophilic substitution can proceed through two primary pathways: SN1 and SN2. numberanalytics.com

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the reaction center. numberanalytics.comksu.edu.sa This pathway is generally favored for primary and less hindered secondary alkyl halides. ibchem.comdalalinstitute.com

SN1 Mechanism: This is a two-step process that involves the initial departure of the bromide ion to form a carbocation intermediate. numberanalytics.comksu.edu.sa This planar carbocation is then attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products. ksu.edu.sa The SN1 mechanism is more common for tertiary and some secondary alkyl halides, particularly in the presence of polar protic solvents. ksu.edu.saibchem.com

The choice between the SN1 and SN2 pathway for 3-bromopyrrolidine depends on several factors, including the nature of the nucleophile, the solvent, and the presence of a substituent on the pyrrolidine nitrogen. For instance, a strong, unhindered nucleophile and a polar aprotic solvent would favor the SN2 mechanism. Conversely, a weak nucleophile and a polar protic solvent would favor the SN1 mechanism.

The reactivity of the bromine atom in nucleophilic substitution is a key feature of 3-bromopyrrolidine's utility in medicinal chemistry and organic synthesis.

Elimination Reactions and Pyrroline (B1223166) Formation

In addition to nucleophilic substitution, 3-bromopyrrolidine can undergo elimination reactions to form pyrrolines. These reactions are often in competition with substitution and are favored by the use of strong, sterically hindered bases and high temperatures. libretexts.org The mechanism of elimination can also be categorized as E1 or E2. dalalinstitute.comlibretexts.org

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon atom adjacent to the carbon bearing the bromine, simultaneously leading to the formation of a double bond and the departure of the bromide ion. dalalinstitute.com The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group. utdallas.edu

E1 Mechanism: This mechanism proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com Following the formation of the carbocation, a base removes an adjacent proton to form the alkene. masterorganicchemistry.com According to Zaitsev's rule , the major product of an E1 reaction is typically the more substituted, and therefore more stable, alkene. libretexts.org

The formation of 3-pyrroline (B95000) from a suitable precursor can be achieved through various synthetic routes, including ring-closing metathesis and the Delépine reaction followed by ring closure. organic-chemistry.org The elimination of a leaving group from the 3-position of a pyrrolidine ring is a direct method for introducing the double bond. The choice of base and reaction conditions can influence the regioselectivity of the elimination, leading to the formation of different pyrroline isomers if multiple adjacent protons are available for abstraction.

Role of Catalysis in 3-Bromopyrrolidine Hydrobromide Transformations

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of reactions involving 3-bromopyrrolidine and related compounds. Both metal-based and organocatalysts have been employed to facilitate various transformations.

Copper-catalyzed reactions have been investigated for the bromination of C(sp³)–H bonds. nih.gov Density functional theory (DFT) calculations have been used to elucidate the mechanism of these reactions, suggesting that the reaction can proceed through a Br-atom transfer from a bromine source to the copper center. nih.gov In some cases, a substrate's N-H bond can act as a directing group, enhancing the stability of the catalyst-substrate interaction. nih.gov Copper catalysis has also been utilized to convert 3-bromopyrrolidine into 3-borylated pyrrolidine derivatives. researchgate.net

Organocatalysis has emerged as a powerful tool for enantioselective transformations. As mentioned earlier, chiral amino-thiocarbamates can catalyze the enantioselective bromoaminocyclization of alkenes to produce chiral bromo-pyrrolidines. rsc.org The proposed mechanism involves a dual activation mode by the catalyst. rsc.org Furthermore, the reaction of secondary amines with N-bromosuccinimide (NBS) can lead to the in-situ formation of N-bromoamines, which can act as a source of bromide ions and accelerate dibromination reactions of olefins. chemrxiv.org

The use of catalysts in reactions involving this compound allows for milder reaction conditions, improved yields, and, most importantly, control over stereochemistry, which is critical in the synthesis of biologically active molecules.

The following table provides a summary of catalytic systems used in transformations related to bromopyrrolidines.

| Catalyst Type | Reaction Type | Role of Catalyst |

| Copper(I)/Phenanthroline | C(sp³)–H Bromination | Facilitates Br-atom transfer and is regenerated in the catalytic cycle. nih.gov |

| Copper | Borylation | Enables the conversion of the C-Br bond to a C-B bond. researchgate.net |

| Chiral Amino-thiocarbamate | Enantioselective Bromoaminocyclization | Acts as a Lewis base to activate the bromine source and interacts with the nucleophile to control stereochemistry. rsc.org |

| Pyrrolidine (as an organocatalyst) | Dibromination of Alkenes | Reacts with NBS to form N-bromopyrrolidine, which acts as a bromide source to accelerate the reaction. chemrxiv.org |

Stereochemical Aspects and Asymmetric Synthesis

Enantioselective Synthesis of Chiral 3-Bromopyrrolidine (B3030761) Hydrobromide

The enantioselective synthesis of 3-bromopyrrolidines involves methods that preferentially form one of two possible enantiomers. A notable approach is the bromoaminocyclization of olefinic amides, catalyzed by chiral organocatalysts.

A highly effective method utilizes an amino-thiocarbamate catalyst derived from proline for the bromoaminocyclization of 1,2-disubstituted olefinic amides. researchgate.net This process yields 2-substituted 3-bromopyrrolidines with excellent enantioselectivity. researchgate.net The reaction of homoallylic nosylamides with an N-bromo-source in the presence of a specific chiral thiourea (B124793) catalyst proceeds in a 5-endo fashion to give 2,3-trans-disubstituted 3-bromopyrrolidine derivatives in high yields and enantiomeric excesses (ee). mdpi.com

For instance, the cyclization of various homoallylic nosylamides using N-bromopyrrolidin-2-one (NBP) as the bromine source and a chiral thiourea catalyst demonstrates the versatility of this method.

Table 1: Enantioselective Bromocyclization of Homoallylic Nosylamides

| Substrate (R group) | Yield of 3-Bromopyrrolidine Derivative | Enantiomeric Excess (ee) |

|---|---|---|

| Phenyl | 95% | 88% |

| 4-Methoxyphenyl | 94% | 90% |

| 4-Nitrophenyl | 92% | 85% |

| 2-Naphthyl | 96% | 91% |

Data sourced from a study on enantioselective bromocyclization. mdpi.com

This catalytic asymmetric approach provides a direct route to pharmaceutically relevant 3-pyrroline (B95000) motifs, which can be further functionalized. nih.govacs.org For example, the resulting 3-bromopyrrolidine can be converted to a 3,4-dihydroxyproline (B1205037) derivative, a valuable chiral building block. nih.govacs.org

Diastereoselective Control in Pyrrolidine (B122466) Ring Construction

When multiple stereocenters are created during the formation of the pyrrolidine ring, controlling their relative orientation (diastereoselectivity) is crucial. Various strategies have been employed to achieve high diastereoselectivity in the synthesis of substituted pyrrolidines.

One powerful method involves an organocatalytic dynamic kinetic resolution cascade, which can produce highly functionalized pyrrolidines with up to three stereogenic centers as a single diastereomer. pkusz.edu.cn This approach combines a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization. pkusz.edu.cn Although this specific example does not directly produce a 3-bromo derivative, the principle of controlling multiple stereocenters is broadly applicable to pyrrolidine synthesis.

In the context of bromocyclization, diastereoselectivity is often achieved by carefully selecting the substrate and catalyst. The synthesis of trans-2,3-disubstituted 3-bromopyrrolidines is a common outcome, as seen in the amino-thiocarbamate catalyzed reactions. mdpi.com The catalyst directs the approach of the bromine electrophile and controls the subsequent ring-closing step to favor one diastereomer over the other.

Furthermore, Brønsted acid catalysis has been shown to be effective in the diastereoselective synthesis of substituted isoindolines, a related class of nitrogen heterocycles. rsc.org The use of bis(trifluoromethane)sulfonimide (Tf2NH) in combination with a silane (B1218182) reducing agent can produce cis-1,3-disubstituted isoindolines with high diastereoselectivity (up to 99:1 dr). rsc.org This highlights the potential of strong acid catalysis in controlling stereochemistry during cyclization reactions. An efficient strategy for synthesizing pyrrolidines with adjacent quaternary-tertiary or quaternary-quaternary stereocenters has also been developed using a "memory of chirality" approach in an intramolecular SN2' reaction, achieving excellent diastereoselectivity. nih.gov

Chiral Auxiliary and Organocatalysis in Stereoselective Bromocyclization

The use of chiral auxiliaries and organocatalysts is central to achieving high stereoselectivity in bromocyclization reactions. A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov In the context of producing chiral 3-bromopyrrolidines, amino-thiocarbamate catalysts have proven particularly effective. rsc.org These catalysts operate through a dual activation mechanism. The thiourea moiety acts as a Lewis base, activating the bromine source (e.g., N-bromosuccinimide, NBS), while the amine group may interact with the nucleophilic nitrogen of the substrate via an acid-base interaction, guiding its approach during the cyclization. rsc.org

Chiral metal-templated complexes also function as effective catalysts. Diastereomeric chiral Cobalt(III)-templated Brønsted acids have been used for the enantioselective bromoaminocyclization of olefins, affording pyrrolidines with high enantioselectivity. researchgate.net These complexes can act as bifunctional phase-transfer catalysts that shuttle substrates and control stereoselectivity simultaneously. researchgate.net They can catalyze the enantioselective bromocyclization of protected tryptamines using NBS, providing key building blocks for alkaloids with significant enantioselectivity. rsc.org

Table 2: Catalytic Systems for Stereoselective Bromocyclization

| Catalyst Type | Description | Key Feature |

|---|---|---|

| Amino-thiocarbamate | Derived from chiral amino acids like proline. | Dual activation of bromine source and nucleophile. rsc.org |

| Chiral Phosphoric Acids | Chiral Brønsted acids. | Can catalyze enantioselective bromoetherification and bromolactonization. rsc.org |

The choice of catalyst is critical and can be tailored to the specific substrate to maximize both yield and stereoselectivity. mdpi.com

Retention and Inversion of Configuration in Derivatization Reactions

Once a chiral center at the 3-position of the pyrrolidine ring is established, its stereochemical fate during subsequent reactions is a key consideration. Derivatization reactions involving the displacement of the bromide ion, a good leaving group, typically proceed via nucleophilic substitution (SN2) or elimination mechanisms.

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. youtube.com This backside attack forces the other three substituents on the carbon to "flip," resulting in an inversion of configuration at the stereocenter. youtube.comyoutube.com For example, if a nucleophile reacts with (R)-3-bromopyrrolidine via an SN2 mechanism, the product will have the (S) configuration.

The stereochemical outcome of derivatizing 3-bromopyrrolidine is therefore highly dependent on the reaction mechanism. Controlling the reaction conditions to favor a specific pathway, such as SN2, allows for the predictable synthesis of new chiral pyrrolidine derivatives with a defined stereochemistry.

Applications in Advanced Organic Synthesis

3-Bromopyrrolidine (B3030761) Hydrobromide as a Versatile Synthetic Building Block

3-Bromopyrrolidine hydrobromide is a valuable and versatile building block in organic synthesis, primarily utilized as a precursor for introducing the pyrrolidine (B122466) motif into a wide range of molecules. thermofisher.comthermofisher.comfdc-chemical.com The pyrrolidine ring is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. osaka-u.ac.jpresearchgate.netmdpi.com The presence of the bromine atom at the 3-position provides a reactive handle for various chemical transformations, making it a key intermediate for the synthesis of more complex molecules. smolecule.com

The hydrobromide salt form enhances the compound's stability and handling characteristics compared to the free base. The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions, where the bromide ion is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the pyrrolidine ring.

One common application involves its use in the synthesis of 1-substituted-3-halopyrrolidines, which are crucial intermediates for anticholinergic drugs. google.com For instance, the reaction of 1-methyl-Δ³-pyrroline with hydrobromic acid yields 1-methyl-3-bromopyrrolidine, which can be further modified. google.com The versatility of this building block is further demonstrated by its use in the preparation of various derivatives through reactions such as N-arylation and borylation. nih.gov

Utilization in Heterocyclic Compound Synthesis

The pyrrolidine ring is a fundamental heterocyclic structure, and this compound serves as a key starting material for the synthesis of a diverse array of more complex heterocyclic compounds. fdc-chemical.comsciforum.net Its reactivity allows for the construction of various substituted pyrrolidines and fused ring systems. osaka-u.ac.jpacs.orgresearchgate.net

A significant application is in the synthesis of pyrrolidine-containing drugs and their precursors. mdpi.com For example, it can be a precursor to 2,3-disubstituted 3-bromopyrrolidine derivatives through reactions like bromoamination of homoallylic nosylamides. mdpi.com These derivatives are valuable intermediates for synthesizing substituted hydroxypyrrolidines, which exhibit inhibitory activity against various enzymes. mdpi.com

The synthesis of polycyclic structures containing the pyrrolidine ring can be achieved through intramolecular cyclization reactions starting from derivatives of 3-bromopyrrolidine. mdpi.com For instance, chiral imidazolidines can be converted to tricyclic compounds containing a 4,5-dihydroimidazole moiety, which are precursors to alkaloids like (-)-γ-licorane. mdpi.com

Furthermore, the pyrrolidine scaffold derived from this compound can be incorporated into larger heterocyclic systems. For example, it can be used in the synthesis of spirocyclic compounds and other complex architectures relevant to drug discovery. cam.ac.uk The ability to introduce various substituents at the 3-position allows for the fine-tuning of the biological activity of the resulting heterocyclic compounds.

Cross-Coupling Reactions and Organometallic Chemistry Applications

This compound and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.comorganic-chemistry.org These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals. mdpi.comacs.org

In the context of 3-bromopyrrolidine, the bromine atom serves as a handle for these coupling reactions. For instance, N-Boc-3-bromopyrrolidine can be converted to its corresponding organotrifluoroborate salt, which can then participate in Minisci reactions to form C-C bonds. nih.gov

The Buchwald-Hartwig amination is particularly relevant for the synthesis of N-aryl pyrrolidines. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgresearchgate.net Derivatives of 3-bromopyrrolidine can be used as the amine component, allowing for the introduction of the pyrrolidine ring onto an aromatic system.

Similarly, the Suzuki-Miyaura coupling enables the formation of a C-C bond between the 3-position of the pyrrolidine ring (after conversion to a suitable organoboron derivative) and an aryl or vinyl halide. A recent development has even demonstrated a three-component reaction that inserts a nitrogen atom between Suzuki coupling partners, effectively creating Buchwald-Hartwig products from Suzuki starting materials. acs.org This highlights the continuous innovation in cross-coupling methodologies that can be applied to versatile building blocks like this compound.

Retrosynthetic Analysis Strategies for this compound Derivations

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in For derivatives of this compound, this approach involves strategically disconnecting bonds to reveal logical precursors. nih.govresearchgate.net

Disconnection Approaches for Pyrrolidine Scaffolds

A common disconnection approach for pyrrolidine scaffolds involves breaking the C-N bonds of the ring or the bonds connecting substituents to the ring. lkouniv.ac.inresearchgate.net For a 3-substituted pyrrolidine, a key disconnection is the bond between the substituent at the 3-position and the pyrrolidine ring. This leads back to a 3-halopyrrolidine, such as 3-bromopyrrolidine, and the corresponding nucleophile or organometallic reagent.

Another powerful strategy for constructing pyrrolidine rings is through [3+2] cycloaddition reactions. researchgate.netacs.orgacs.org In a retrosynthetic sense, this involves disconnecting two C-C bonds of the pyrrolidine ring to reveal an azomethine ylide and an alkene or alkyne. This approach is highly efficient for creating multisubstituted pyrrolidines. acs.org

For more complex, bridged pyrrolidine systems, bond-network analysis can be employed to identify strategic bond disconnections that simplify the polycyclic framework to a more manageable monocyclic or acyclic precursor. nih.gov

Functional Group Interconversions (FGIs) in Retrosynthesis

Functional group interconversions (FGIs) are crucial in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to prepare for a subsequent reaction. lkouniv.ac.insathyabama.ac.in In the context of 3-bromopyrrolidine derivatives, FGIs are frequently employed.

For example, if a target molecule contains a hydroxyl group at the 3-position of the pyrrolidine ring, an FGI can be used to retrospectively convert it to a bromine atom. This reveals 3-bromopyrrolidine as a key intermediate, which is readily available. The forward reaction would then involve a nucleophilic substitution of the bromide with a hydroxide (B78521) source.

Similarly, an amino group at the 3-position can be retrosynthetically derived from the bromide via an FGI, suggesting a forward synthesis involving amination of 3-bromopyrrolidine. Oxidation or reduction of functional groups attached to the pyrrolidine ring are also common FGIs used to simplify the retrosynthetic analysis.

Convergent and Linear Synthesis Strategies

The synthesis of complex molecules containing a 3-bromopyrrolidine-derived moiety can be approached through either a linear or a convergent strategy. sathyabama.ac.inwikipedia.orgnih.gov

Role in Medicinal Chemistry and Drug Discovery

3-Bromopyrrolidine (B3030761) Hydrobromide as a Key Pharmaceutical Intermediate

3-Bromopyrrolidine hydrobromide serves as a critical intermediate in the multi-step synthesis of various pharmaceutical agents. sigmaaldrich.com Its utility stems from the presence of the pyrrolidine (B122466) nucleus, a common motif in FDA-approved drugs, and the reactive C-Br bond at the 3-position. nih.govchemrxiv.org This bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, through nucleophilic substitution reactions. This reactivity allows for the facile incorporation of the pyrrolidine ring into larger, more complex molecular architectures destined for therapeutic applications.

The hydrobromide salt form of this compound offers advantages in terms of stability and handling compared to the free base, making it suitable for use in pharmaceutical manufacturing and research settings. sigmaaldrich.com It is commercially available and widely used in the development of drug therapies and biotechnology. sigmaaldrich.comsigmaaldrich.com The pyrrolidine fragment is a structural component of many alkaloids and is a precursor in the synthesis of tropane (B1204802) alkaloids. mdpi.com As such, functionalized pyrrolidines like this compound are indispensable starting materials for chemists aiming to construct novel drug candidates that feature this important heterocyclic system.

Precursor for Bioactive Molecules and Drug Candidates

The pyrrolidine ring is a fundamental component of a wide range of bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov this compound is a valuable precursor for the synthesis of these molecules, providing a direct route to 3-substituted pyrrolidine derivatives. The ability to introduce diverse substituents at the 3-position is crucial for tuning the pharmacological properties of a drug candidate.

For instance, the synthesis of potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors has been achieved using 3-aryl pyrrolidines, which can be synthesized from pyrroline (B1223166) precursors in processes that highlight the importance of functionalized pyrrolidine rings. nih.gov Many modern drugs for treating conditions like hepatitis C, such as Daclatasvir and Grazoprevir, incorporate complex pyrrolidine-based structures. mdpi.comnih.gov The synthesis of these drugs often begins with functionalized pyrrolidine precursors, demonstrating the demand for versatile building blocks like this compound to create new therapeutic agents. nih.gov

Table 1: Examples of Drug Classes Incorporating the Pyrrolidine Moiety

| Therapeutic Area | Drug/Drug Candidate Class | Relevance of Pyrrolidine Scaffold |

|---|---|---|

| Infectious Diseases | Antivirals (e.g., Hepatitis C inhibitors) | The pyrrolidine ring is a core component of several NS5A inhibitors like Daclatasvir and Elbasvir. nih.gov |

| Oncology | PI3K Inhibitors (e.g., Alpelisib) | The synthesis involves the reaction of a pyridine (B92270) derivative with L-prolinamide, a related pyrrolidine structure. mdpi.comnih.gov |

| Central Nervous System | Dopamine/Serotonin Receptor Ligands | 3-Aryl pyrrolidines are potent and selective ligands for these neurotransmitter receptors. nih.gov |

| Cardiovascular | ACE Inhibitors (e.g., Captopril) | Captopril is an angiotensin-converting enzyme (ACE) inhibitor containing a proline (pyrrolidine-2-carboxylic acid) moiety. mdpi.com |

Synthesis of Pyrrolidine-Containing Scaffolds with Therapeutic Potential

The development of novel therapeutic agents often relies on the creation of molecular scaffolds that can be systematically modified to optimize interactions with a biological target. The pyrrolidine ring is an ideal scaffold due to its three-dimensional geometry and the stereogenic centers that can be created upon substitution. researchgate.netnih.gov This non-planar structure provides better three-dimensional coverage compared to flat aromatic rings, which can lead to enhanced binding affinity and selectivity for protein targets. researchgate.net

This compound is an excellent starting material for generating libraries of diverse pyrrolidine-containing scaffolds. The bromine atom acts as a versatile anchor point for chemical elaboration. Through various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions, a vast array of functionalities can be attached to the pyrrolidine core. chemrxiv.orgresearchgate.net This enables medicinal chemists to systematically explore the chemical space around the pyrrolidine scaffold to identify compounds with desired therapeutic properties, such as anticancer, antiviral, anti-inflammatory, and antitubercular activities. nih.govnih.gov The synthesis of spirocyclic systems, which are of growing interest in drug discovery, can also utilize pyrrolidine building blocks to create novel three-dimensional structures. chemrxiv.org

Structural Modification Strategies for Enhanced Biological Activity

A central goal of medicinal chemistry is to modify a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. mdpi.com this compound is an ideal tool for implementing such structural modification strategies. The bromine atom at the 3-position allows for precise and targeted alterations to the molecule's structure, which is fundamental to understanding structure-activity relationships (SAR). nih.gov

By replacing the bromine with different functional groups, chemists can modulate key molecular properties:

Steric Bulk: Introducing larger or smaller groups can probe the size of a target's binding pocket.

Electronic Properties: Adding electron-donating or electron-withdrawing groups can influence binding interactions like hydrogen bonds and pi-stacking.

Lipophilicity: Modifying the attached group can alter the compound's solubility and ability to cross cell membranes. mdpi.com

Stereochemistry: The substitution reaction can be designed to control the stereochemistry at the C-3 position, which is often critical for biological activity, as different stereoisomers can have vastly different interactions with chiral biological targets like proteins. nih.govnih.gov

For example, the strategic introduction of different aryl groups onto the pyrrolidine ring can lead to compounds with high affinity for specific neurotransmitter receptors. nih.gov This systematic modification, enabled by precursors like this compound, is a powerful strategy for optimizing a drug candidate's potency and reducing off-target effects, ultimately leading to safer and more effective medicines. researchgate.netnih.gov

Advanced Characterization and Analytical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 3-Bromopyrrolidine (B3030761) hydrobromide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework. While specific spectral data for 3-Bromopyrrolidine hydrobromide is not widely published in detail, data from closely related compounds and derivatives provide expected chemical shift ranges. For instance, in the related N-Boc-3-bromopyrrolidine, the protons on the pyrrolidine (B122466) ring appear in a complex multiplet between δ 3.0 and 3.4 ppm, while the proton on the carbon bearing the bromine atom is also found in this region. nih.gov The N-Boc protecting group's methyl protons show a characteristic singlet at δ 1.41 ppm. nih.gov For the hydrobromide salt, the presence of the N-H proton would introduce additional signals and complexity, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR spectroscopy for N-Boc-3-bromopyrrolidine shows signals for the pyrrolidine ring carbons at approximately δ 28.9, 48.3, 50.5, and 50.9 ppm, with the carbon of the Boc group appearing at δ 77.8 ppm and the carbonyl carbon at δ 155.2 ppm. nih.gov The presence of the hydrobromide in the title compound would influence these shifts.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related compound, 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide, shows characteristic absorption bands for N-H stretching around 3300 cm⁻¹ and C-Br absorption near 600 cm⁻¹. For amine hydrobromide salts, the N-H stretching bands are typically broad and appear in the range of 2400-3200 cm⁻¹. The C-H stretching vibrations of the pyrrolidine ring are expected in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For related compounds, Electrospray Ionization (ESI) is a common technique. nih.gov The analysis confirms the mass of the molecule, and high-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. nih.gov

| Technique | Analyte | Observed Signals / Bands | Interpretation |

| ¹H NMR | N-Boc-3-bromopyrrolidine | δ 3.35–2.91 (m), 1.69–1.50 (m), 1.41 (s), 0.94 (br) | Pyrrolidine ring protons, N-Boc methyl protons, CH-Br proton nih.gov |

| ¹³C NMR | N-Boc-3-bromopyrrolidine | δ 155.2, 77.8, 50.9, 50.5, 48.3, 28.9 | Carbonyl, Boc C, Pyrrolidine ring carbons, Boc methyl carbons nih.gov |

| FT-IR | 1-(3-Bromopropyl)pyrrolidine HBr | ~3300 cm⁻¹, ~600 cm⁻¹ | N-H stretch, C-Br stretch nih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of this compound. Commercial suppliers often state a purity of ≥95%, which is typically determined by HPLC with UV detection. aliyuncs.comsigmaaldrich.com Since the pyrrolidine ring lacks a strong chromophore, detection can be challenging. Derivatization with a UV-absorbing group, such as a Boc-protecting group, can be used for more sensitive detection. For related amino pyrrolidines, pre-column derivatization has been successfully used. A typical HPLC setup for a related compound involved a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, and UV detection at 210 nm.

Gas Chromatography (GC): GC can also be utilized to assess the purity of 3-Bromopyrrolidine and its derivatives. aliyuncs.com Due to the low volatility of the hydrobromide salt, the free base form is more suitable for GC analysis. The technique is effective for separating volatile components and can be coupled with a mass spectrometer (GC-MS) for peak identification. doi.orgnih.gov The choice of column is critical, with polar columns often used for amine analysis.

| Method | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection | Application |

| RP-HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV (e.g., 210-254 nm) | Purity assessment, quantification |

| GC | Various (e.g., polar capillary columns) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Purity of volatile free base, impurity profiling |

Advanced Techniques for Reaction Monitoring and Kinetics

Understanding the kinetics and mechanism of reactions involving this compound is crucial for process optimization and scale-up. Advanced analytical techniques can be used to monitor reaction progress in real-time.

In-situ Reaction Monitoring: NMR spectroscopy can be used for the in-situ monitoring of reactions. chemrxiv.org By acquiring spectra at various time points during a reaction, the consumption of starting materials and the formation of products and intermediates can be tracked. This provides valuable kinetic and mechanistic insights. For example, NMR has been used to study the reactivity of N-bromopyrrolidine, a related species, in dibromination reactions. chemrxiv.org

Kinetic Studies: The kinetics of reactions involving pyrrolidine derivatives have been investigated to understand the influence of various factors, such as steric hindrance and electronic effects, on reaction rates. nih.govresearchgate.net For instance, studies on the reduction of sterically shielded pyrrolidine nitroxides have provided detailed kinetic data. nih.gov While specific kinetic studies on the synthesis of this compound are not readily available in the literature, the general principles of nucleophilic substitution reactions involving pyrrolidines are well-established. The reaction rates can be influenced by the nature of the solvent, temperature, and the concentration of reactants.

Theoretical and Computational Studies

Computational Chemistry for Reaction Pathway Prediction

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of likely reaction pathways, transition states, and energy barriers. numberanalytics.comresearchgate.net Methods like Density Functional Theory (DFT) and post-Hartree-Fock calculations are employed to model these processes with increasing accuracy. numberanalytics.com

Detailed Research Findings: The prediction of reaction pathways is crucial for understanding how a molecule might behave under various conditions. numberanalytics.com For instance, in nucleophilic substitution reactions involving similar bromo-alkyl-amine structures, computational models can predict the energy required to reach the transition state. For the related compound 1-(3-Bromopropyl)pyrrolidine (B37976) hydrobromide, DFT calculations have been used to estimate the transition state energy barrier for the displacement of the bromide ion, a key step in many of its reactions. This value helps in determining the feasibility and rate of such reactions.

Automated reaction pathway exploration methods, such as the Artificial Force-Induced Reaction (AFIR) method, have emerged as powerful tools for discovering new reactions without prior assumptions. nih.govarxiv.org These techniques can systematically explore complex reaction networks, uncovering not only expected pathways but also unexpected side reactions or decomposition routes. arxiv.org Such computational screening can guide the development of new synthetic methodologies by identifying promising reactions before extensive and costly experimental investigations are undertaken. nih.gov

| Compound | Reaction Type | Computational Method | Predicted Transition State Energy Barrier | Reference |

|---|---|---|---|---|

| 1-(3-Bromopropyl)pyrrolidine hydrobromide | SN2 Bromide Displacement | DFT | ~25 kcal/mol |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a first-principles approach to understanding the electronic structure of a molecule, which governs its chemical properties and reactivity. ornl.gov These calculations solve approximations of the Schrödinger equation to determine properties like ionization potential, electron affinity, and the nature of molecular orbitals. rsc.org

Detailed Research Findings: Methods for electronic structure analysis range from semi-empirical methods to more rigorous ab initio calculations like Hartree-Fock (HF), post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), and Density Functional Theory (DFT). numberanalytics.com DFT has become particularly popular due to its favorable balance of accuracy and computational cost. numberanalytics.com The choice of method and basis set is critical and can significantly impact the accuracy of the results. researchgate.net

For N-heterocycles, these calculations can elucidate how the introduction of a heteroatom like nitrogen alters the electronic landscape compared to their carbocyclic analogues. rsc.org The analysis reveals changes in orbital energies, charge distribution, and spectroscopic properties. rsc.org Recently, new 'low-cost' electronic structure methods have been developed that achieve significant speed-ups (3-4 orders of magnitude) over traditional DFT calculations, enabling the study of much larger molecular systems with reasonable accuracy. mpg.de Software tools are also available to process the output from these electronic structure calculations to analyze properties like electron transport in molecular junctions. uni-hamburg.de

| Method Type | Examples | Key Calculable Properties | General Characteristics |

|---|---|---|---|

| Post-Hartree-Fock | MP2, CCSD(T) | Accurate reaction energies and barriers | High accuracy, high computational cost, often used for benchmarking. numberanalytics.com |

| Density Functional Theory (DFT) | B3LYP, PBE, M06, ωB97X-V | Molecular geometries, reaction energies, electronic properties | Good balance of accuracy and computational efficiency. numberanalytics.commpg.de |

| Semi-empirical | PM6, DFTB, GFN-xTB | Geometries, electronic properties for large systems | Lower accuracy, very fast, suitable for very large molecules. mpg.de |

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This is particularly valuable in drug discovery, where researchers aim to design molecules that can bind strongly and selectively to a biological target, such as an enzyme or receptor. nih.govnih.gov

Detailed Research Findings: For derivatives of heterocyclic compounds, docking studies can provide significant insights into their potential biological activity. For example, in a study on derivatives of 3-bromopyruvate, another bromo-compound, in silico docking was used to investigate its binding to key metabolic enzymes involved in cancer. nih.gov Such studies can compare the binding affinities (often expressed as a docking score or binding energy) of a parent compound versus its derivatives, helping to identify modifications that enhance binding. nih.gov

Similarly, molecular docking studies of thiazolo[3,2-a]pyrimidine hydrobromide derivatives against the enzyme topoisomerase-II were performed to rationalize their observed cytotoxic activity. merckmillipore.com The results showed that the computationally predicted binding affinities of several derivatives were higher than that of the standard drug doxorubicin, correlating well with their experimental anticancer effects. merckmillipore.com These studies often identify key amino acid residues in the protein's active site that are crucial for ligand binding, providing a structural basis for designing more potent and selective inhibitors. nih.gov

| Compound | Biological Target | Docking Finding | Experimental Correlation | Reference |

|---|---|---|---|---|

| Compound 5c (a diaryl-thiazolo[3,2-a]pyrimidine) | Topoisomerase-II | Exhibited a strong binding affinity in the active site. | Showed excellent cytotoxic activity against A549 lung cancer cells (IC50 = 2.2 ± 0.6 μM). | merckmillipore.com |

| Compound 5e (a diaryl-thiazolo[3,2-a]pyrimidine) | Topoisomerase-II | Showed strong binding interactions. | Demonstrated potent cytotoxic effects against HeLa cervical cancer cells (IC50 = 5.6 ± 0.4 μM). | merckmillipore.com |

Prediction of Stereoselectivity and Reactivity

Detailed Research Findings: For complex reactions, the stereoselectivity can be influenced by numerous factors, including the structure of the reactants, catalyst, and solvent, as well as the reaction temperature. rsc.org Computational models, sometimes combined with machine learning algorithms, can be trained on experimental data to predict the stereochemical outcome of new reactions. rsc.org In one such study on glycosylation reactions, a random forest algorithm was trained using features quantified by quantum mechanical calculations. rsc.org This model was able to accurately predict stereoselectivities for new, unseen reactants and conditions. rsc.org

These computational approaches work by calculating the energies of the different transition states that lead to different stereoisomers. The ratio of products is related to the difference in the free energies of these transition states. By analyzing the steric and electronic contributions of all components in the reaction, these models can identify the key drivers of stereocontrol. rsc.org This predictive power allows chemists to rationally design experiments to favor the formation of a desired stereoisomer, saving time and resources.

| Factor Category | Specific Examples | Computational Approach | Reference |

|---|---|---|---|

| Electronic Contributions | Partial charges, orbital energies (HOMO/LUMO), electrostatic potentials | Quantum mechanics (e.g., DFT) | rsc.org |

| Steric Contributions | Molecular volume, surface area, specific steric parameters (e.g., cone angles) | Quantum mechanics, Molecular mechanics | rsc.org |

| Reagent/Solvent Properties | Solvent polarity, catalyst structure, nucleophile/electrophile strength | Quantum mechanics, Machine learning models | rsc.org |

| Thermodynamic Parameters | Temperature, pressure | Statistical mechanics combined with QM energy calculations | rsc.org |

Q & A

Q. What are the key physicochemical properties of 3-bromopyrrolidine hydrobromide, and how do they influence experimental design?

this compound (CAS 99520-93-1) is a brominated pyrrolidine derivative with a molecular formula of C₄H₈BrN·HBr and molecular weight 150.02 (for the free base) . Its solid-state properties, such as hygroscopicity and thermal stability, necessitate controlled storage conditions (e.g., desiccated, inert atmosphere) to prevent decomposition. Researchers should prioritize variable-temperature infrared spectroscopy (VT-IR) to assess thermal stability, as demonstrated for structurally related hydrobromide salts, which show stability up to 523 K .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

Safety measures include:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact, as hydrobromide salts can release HBr under decomposition .

- Ventilation: Use fume hoods to mitigate inhalation risks, given the potential release of brominated vapors .

- Waste disposal: Segregate halogenated waste and collaborate with certified disposal services to comply with environmental regulations .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via:

- Nucleophilic substitution: Reaction of pyrrolidine with brominating agents (e.g., HBr or PBr₃) under controlled conditions.

- Solid-state optimization: Post-synthetic recrystallization to enhance purity, as described for hydrobromide salt preparations in pharmaceutical intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different reaction conditions?

Discrepancies often arise from solvent polarity, temperature, or competing reaction pathways. For example:

Q. What advanced techniques are recommended for characterizing the solid-state forms of this compound?

- X-ray diffraction (XRD): Resolve crystalline vs. amorphous phases, critical for reproducibility in pharmaceutical applications .

- Thermogravimetric analysis (TGA): Quantify thermal decomposition thresholds and hydrate formation .

- Dynamic vapor sorption (DVS): Assess hygroscopicity, which impacts formulation stability .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- In vitro assays: Screen for cytotoxicity using tumor cell lines (e.g., MTT assays), as hydrobromide salts of pyrrolidine derivatives have shown antitumor potential .

- Structure-activity relationship (SAR): Modify the bromine position or introduce substituents (e.g., methyl groups) to correlate structural changes with activity .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

- High-performance liquid chromatography (HPLC): Quantify residual solvents or byproducts with UV/Vis detection.

- Mass spectrometry (MS): Identify halogenated degradation products, such as dehydrohalogenated pyrrolidine derivatives .

Data Contradiction and Methodological Guidance

Q. How to address inconsistencies in reported melting points or solubility data for this compound?

Q. What strategies optimize yield in cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.